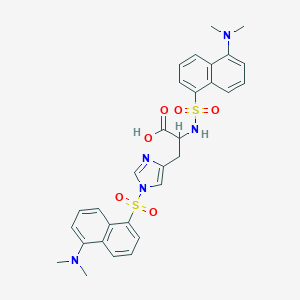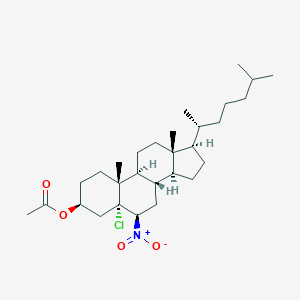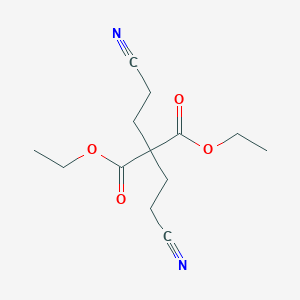
trans-4-Aminocyclohexanemethanol hydrochloride
Overview
Description
trans-4-Aminocyclohexanemethanol hydrochloride: is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . It is a solid at room temperature and is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride typically involves the reduction of 4-nitrocyclohexanone followed by reductive amination. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: N-substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: trans-4-Aminocyclohexanemethanol hydrochloride is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study the effects of amine-containing compounds on biological systems .
Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used as a mucolytic agent .
Industry: In the industrial sector, it is used in the production of various fine chemicals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
- trans-4-Aminocyclohexanol
- trans-4-Aminocyclohexanone
- cis-4-Aminocyclohexanemethanol hydrochloride
Comparison: trans-4-Aminocyclohexanemethanol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to trans-4-Aminocyclohexanol, the hydrochloride form is more soluble in water, making it more suitable for certain applications .
Properties
IUPAC Name |
(4-aminocyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKTFVRDSRTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933936 | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-95-5, 1504-49-0 | |
| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1504-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide](/img/structure/B73260.png)






![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
